2-Demethylcolchicine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223605 | |
| Record name | Colchicine, 3-demethyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-36-9 | |
| Record name | (-)-2-Demethylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O2-demethylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Demethylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, 3-demethyl- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DEMETHYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Biogenesis and Metabolomic Pathways of 2 Demethylcolchicine
Phytochemical Origin and Distribution in Colchicum Species and Related Genera
The primary sources of 2-Demethylcolchicine (B602061) are plants belonging to the family Colchicaceae, a group of perennial flowering plants. Within this family, the genera Colchicum and Gloriosa are particularly noteworthy for their production of this and other related alkaloids.
Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a well-documented source of a variety of colchicinoids, including this compound. weclinic.inusda.gov This alkaloid has been isolated from various parts of the plant, with the corms and seeds generally containing the highest concentrations. weclinic.inmdpi.com
Similarly, Gloriosa superba, or the flame lily, is another significant producer of these compounds. ijsr.net Phytochemical investigations of G. superba have consistently identified this compound alongside colchicine (B1669291) and other derivatives like 3-demethylcolchicine and N-formyl-N-deacetylcolchicine. tandfonline.comresearchgate.nettandfonline.com The tubers and seeds of G. superba are recognized as the primary sites of alkaloid accumulation. researchgate.netnsf.gov.lk The presence of this compound has also been noted in tubers of African-grown G. superba. researchgate.net
Metabolomic studies, particularly those employing techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-QTOF-MS), have provided detailed insights into the distribution of this compound in various Colchicum species. mdpi.comresearchgate.net In a study of Colchicum szovitsii, this compound was found to be one of the most widespread alkaloids in all analyzed extracts. mdpi.comresearchgate.net
Research on different parts of Colchicum species reveals a distinct tissue-specific distribution of alkaloids. A comprehensive analysis of Colchicum autumnale, Colchicum diampolis, and Colchicum bivonae showed that corms and seeds are particularly rich in alkaloids. mdpi.com Notably, this compound was the most abundant alkaloid in the corms of C. diampolis. mdpi.com Histochemical analysis has further localized these alkaloids to the endosperm of seeds and the parenchyma tissues and vascular bundles of corms. mdpi.comresearchgate.net In C. bivonae, corms exhibited high concentrations of this compound. mdpi.com
The table below summarizes the occurrence of this compound and related compounds in various plant species and their parts.
| Plant Species | Plant Part | Isolated Compounds |
| Colchicum autumnale | Tuber | This compound usda.gov |
| Colchicum diampolis | Corms | This compound (most abundant alkaloid) mdpi.com |
| Colchicum bivonae | Corms | This compound mdpi.com |
| Colchicum szovitsii | Leaves, Flowers, Roots | This compound mdpi.com |
| Gloriosa superba | Seeds, Tubers | This compound, Colchicine, 3-demethylcolchicine, N-formyl-N-deacetylcolchicine tandfonline.comresearchgate.nettandfonline.comnsf.gov.lk |
| Androcymbium gramineum | Whole Plant | This compound, Colchicine, Demecolcine (B1670233), 3-demethylcolchicine, N-formyl-N-deacetylcolchicine, Colchifoline researchgate.net |
Isolation and Occurrence in Colchicum autumnale and Gloriosa superba
Biosynthetic Precursors and Enzymatic Transformation in Colchicine Metabolism
The biosynthesis of colchicine and its derivatives, including this compound, follows the phenethylisoquinoline alkaloid pathway. core.ac.uknih.gov This complex pathway begins with the condensation of the amino acids phenylalanine and tyrosine. nih.govnih.govacs.org A key step involves the formation of the 1-phenethylisoquinoline scaffold, which serves as a crucial intermediate. researchgate.net This core structure then undergoes a series of enzymatic modifications, including a notable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme, to create the characteristic tropolone (B20159) ring of colchicine. nih.gov this compound is a product of this pathway, arising from the demethylation of colchicine. ontosight.ai
This compound is a metabolite of colchicine, formed through the removal of a methyl group from the C-2 position of the A ring. ontosight.aisci-hub.se This demethylation is a significant step in the biotransformation of colchicine. In human liver microsomes, the demethylation of colchicine to its two main metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, is primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comsvelic.seresearchgate.net Chemical demethylation of colchicine can also be achieved using agents like concentrated sulfuric acid or boron tribromide, although this can lead to a mixture of demethylated products. clockss.orgresearchgate.net
Colchicoside, a glucoside of 3-demethylcolchicine, is another important precursor. google.comresearchgate.net Enzymatic hydrolysis of colchicoside, for instance using cellulase, yields 3-O-demethylcolchicine, which can then be further metabolized. google.comgoogle.com
Microbial biotransformation offers a regioselective method for producing demethylated colchicine derivatives. Studies have shown that certain microorganisms can effectively catalyze the demethylation of colchicine. For example, Streptomyces griseus has been used for the direct microbial transformation of colchicine into 2-O-demethylcolchicine and 3-O-demethylcolchicine. nih.gov
Similarly, strains of Bacillus megaterium have been shown to perform regiospecific demethylation of colchicine at the C-3 position. researchgate.nettandfonline.com This bacterium expresses a cytochrome P450 enzyme that is responsible for this transformation. researchgate.nettandfonline.com Plant cell cultures have also been investigated for their biotransformation capabilities. While some cultures, like that of Colchicum variegatum, can demethylate colchicine, they may produce a mixture of both this compound and 3-demethylcolchicine. researchgate.net
The table below details the enzymes and microorganisms involved in the biotransformation of colchicine and its precursors.
| Substrate | Enzyme/Microorganism | Product(s) |
| Colchicine | Human Liver Microsomes (CYP3A4) | 2-O-demethylcolchicine, 3-O-demethylcolchicine drugbank.comsvelic.seresearchgate.net |
| Colchicine | Streptomyces griseus | 2-O-demethylcolchicine, 3-O-demethylcolchicine nih.gov |
| Colchicine | Bacillus megaterium | 3-O-demethylcolchicine researchgate.nettandfonline.com |
| Colchicine | Colchicum variegatum cell culture | This compound, 3-demethylcolchicine researchgate.net |
| Colchicoside | Cellulase | 3-O-demethylcolchicine google.comgoogle.com |
Synthetic Methodologies and Chemo Enzymatic Derivatization of 2 Demethylcolchicine
Advanced Chemical Synthesis and Preparation Techniques
The generation of 2-demethylcolchicine (B602061), a key intermediate for the synthesis of various analogs, has been the subject of extensive research to improve efficiency and selectivity. Both chemical and microbial methods have been developed to achieve this transformation.
Improved Protocols for Selective Demethylation
An improved method for the preparation of this compound involves the use of concentrated sulfuric acid. nih.gov Another approach to achieve cleavage of the 2-methoxy group in related compounds like 3-demethylcolchicine utilizes concentrated mineral acids, such as sulfuric acid, at temperatures between 50-90°C, or Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at or below room temperature in solvents like methylene (B1212753) chloride. google.com
More recently, microbial transformation has emerged as a promising alternative for the regio-selective demethylation of colchicine (B1669291). The use of Streptomyces griseus ATCC 13273 has been shown to directly convert colchicine into 2-O-demethylcolchicine and 3-O-demethylcolchicine. nih.gov Notably, the addition of dimethylformamide (DMF) as a co-solvent significantly enhanced the yields, reaching up to 51% for 2-O-demethylcolchicine. nih.gov This chemo-enzymatic approach offers a more direct and potentially "greener" route to producing specific demethylated colchicine derivatives. calonmedical.com
Chemical Conversion of Colchicine and Congeners to 2-Demethylated Forms
The chemical conversion of colchicine and its analogs to their 2-demethylated forms is a critical step in the synthesis of novel derivatives. While direct chemical demethylation can yield a mixture of products, specific strategies have been developed to favor the formation of the 2-demethylated compound. calonmedical.com For instance, treating 3-demethylcolchicine with concentrated sulfuric acid can selectively cleave the 2-methoxy group. google.com
The broader challenge in chemical demethylation is controlling the reaction to prevent the formation of multiple byproducts. calonmedical.comresearchgate.net The chemical conversion of colchicine to 2- and 3-demethylcolchicine typically has a yield of around 40-50%, which is not ideal for commercial production. calonmedical.com This has spurred interest in more efficient and selective methods, including the aforementioned microbial transformations. calonmedical.comresearchgate.net
Design and Synthesis of this compound Derivatives and Analogs
This compound serves as a valuable scaffold for creating a diverse range of derivatives with potentially improved properties, such as enhanced water solubility and modified biological activity.
Generation of Water-Soluble Colchicine Derivatives from this compound
To address the limited water solubility of colchicine, researchers have synthesized water-soluble derivatives from this compound. nih.govresearchgate.net A notable example is the synthesis of glycinate (B8599266) esters. nih.govresearchgate.net By reacting this compound with N,N-dimethylglycine in the presence of bis(2-oxo-3-oxazolidinyl)phosphinic chloride in a basic medium, 2-O-(N,N-dimethylglycinyl)-2-demethylcolchicine is formed. qu.edu.qasci-hub.se This ester can then be converted into a more water-soluble salt form, such as a tartaric acid salt, by treatment with L-tartaric acid in an aqueous medium. nih.govresearchgate.netqu.edu.qasci-hub.se These water-soluble derivatives have shown potent cytotoxic activity in various tumor cell lines. nih.govresearchgate.net
Synthesis of Novel Esters, Carbonates, and Beta-Acetamidoketone Analogs
The hydroxyl group at the C-2 position of this compound is a prime site for derivatization. A variety of novel esters and carbonates have been synthesized from demethylated colchicine analogs. nih.govsemanticscholar.org For instance, a series of esters and carbonates have been created at the C-10 position of colchiceine (B1669290) (10-demethylcolchicine) and the C-1 position of 1-demethylthiocolchicine. nih.gov While not directly from this compound, these studies highlight the general strategy of using demethylated precursors to introduce new functional groups.
Furthermore, novel β-acetamidoketone analogs have been synthesized and evaluated. researchgate.net The synthesis of these compounds often involves multi-step reactions, and their cytotoxic activities are highly dependent on the substitution pattern on the aromatic rings. researchgate.net
Incorporation of Specific Moieties for Modified Biological Activity
The modification of this compound by incorporating specific chemical groups is a key strategy to alter its biological profile. The introduction of different moieties can influence the compound's potency, selectivity, and other pharmacological properties. ontosight.ai
For example, the synthesis of amine analogs of thiocolchicine (B1684108) through reductive amination has yielded compounds with potent antiproliferative activities. researchgate.net The strategic substitution at various positions on the colchicine scaffold, including the A-ring where the 2-demethylation occurs, is a common approach to developing derivatives with enhanced therapeutic potential. sci-hub.se The goal of these modifications is often to create analogs with an improved therapeutic index compared to the parent compound, colchicine. ontosight.ai
Chiral Resolution and Stereochemical Investigations of this compound and Its Derivatives
The inherent chirality of this compound, arising from the atropisomerism of the biaryl system and the stereocenter at C7, necessitates methods for resolving its enantiomers to study their distinct biological activities. The stereochemical arrangement, particularly the helicity of the A and C rings, is a critical determinant of the interaction with biological targets such as tubulin. This section details the methodologies applicable to the chiral resolution of this compound and the stereochemical analysis of its derivatives, drawing upon established techniques for colchicinoids.
Chiral Resolution Methodologies
The separation of enantiomers of chiral compounds like this compound is pivotal for understanding their structure-activity relationships. While specific protocols for this compound are not extensively detailed in publicly available literature, standard methods for resolving chiral compounds, particularly other colchicinoids, are applicable. These primarily include chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are among the most versatile and widely used for this purpose. elementlabsolutions.comymc.co.jp These CSPs, typically derivatives of cellulose (B213188) or amylose, can differentiate between enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure. mdpi.com
For the separation of colchicine and its analogues, polysaccharide-based columns have proven effective. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol), is crucial for achieving optimal separation. mdpi.comnih.gov The resolution (Rs) and selectivity (α) of the separation are highly dependent on the specific CSP, the composition of the mobile phase, and the temperature.
Table 1: Illustrative Chiral HPLC Separation Parameters for Colchicinoid-like Compounds
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Compound Type | Observed Resolution (Rs) | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol (90:10) | 1.0 | 25 | Racemic Ester | > 2.0 | mdpi.com |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile (B52724)/Water (95:5) | 0.5 | 25 | Racemic Ester | > 1.5 | mdpi.com |
| Daicel Chiralpak IB (amylose-based) | n-hexane/2-propanol (90:10) | 1.0 | Ambient | Allylic Isomers | Baseline Separation | nih.gov |
This table presents typical conditions for separating chiral compounds similar in structure to this compound, demonstrating the utility of polysaccharide-based columns.
Diastereomeric Salt Crystallization
A classical and scalable method for resolving enantiomers is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
For a compound like this compound, which possesses a basic amino group, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid can be employed as resolving agents. libretexts.org The process involves the formation of a salt, followed by careful crystallization from a suitable solvent system. Once a diastereomerically pure salt is isolated, the chiral resolving agent is removed, typically by acid-base extraction, to yield the pure enantiomer of the target compound. The efficiency of this method is dependent on the choice of resolving agent and the crystallization conditions. gavinpublishers.comnih.gov
Stereochemical Investigations of Derivatives
The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships and the modulation of physicochemical properties. Stereochemical investigations of these derivatives are crucial to confirm their three-dimensional structure and understand how modifications impact their biological function.
Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the stereochemistry of this compound derivatives.
NMR Spectroscopy: One- and two-dimensional NMR techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC) are instrumental in assigning the signals of the derivative's structure. acs.org Changes in the chemical shifts, particularly in the tropolone (B20159) ring (Ring C) and the methoxy-substituted benzene (B151609) ring (Ring A), can provide insights into the conformational effects of new substituents. For instance, the photoinduced rearrangement of a colchicine derivative to a lumicolchicine (B1675434) derivative results in significant shifts in the ¹³C NMR spectrum, indicating a loss of aromaticity in Ring C. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including the absolute configuration of stereocenters and the torsional angles that define the molecule's helicity. acs.org This technique has been used to confirm the structures of various colchicine derivatives, providing precise bond lengths, bond angles, and the spatial arrangement of substituents. acs.orgresearchgate.net For example, X-ray analysis has been used to confirm the structure of N-substituted colchicine derivatives and their photoisomers. acs.org
Molecular and Cellular Mechanisms of Action of 2 Demethylcolchicine
Interactions with Microtubular Systems
The cornerstone of 2-demethylcolchicine's activity lies in its ability to interfere with the structure and function of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. onclive.commdpi.com
This compound (B602061), like colchicine (B1669291), is recognized as a potent microtubule-targeting agent that disrupts the dynamic equilibrium of microtubule assembly. onclive.commdpi.com Microtubules are polymers formed from α- and β-tubulin heterodimers. onclive.com Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is critical for their cellular functions, particularly the formation of the mitotic spindle during cell division. onclive.comresearchgate.net
This compound binds to tubulin dimers, preventing their polymerization into microtubules. mdpi.comresearchgate.net This inhibitory action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. mdpi.com Research evaluating derivatives synthesized from this compound has provided insight into its activity. For instance, water-soluble glycinate (B8599266) esters derived from this compound and its thio-analog, 2-demethylthiocolchicine (B14911), were assessed for their ability to inhibit tubulin polymerization. The results indicated that the thiocolchicine (B1684108) derivatives were more potent inhibitors in this assay than the colchicine-derived analogs. researchgate.net This suggests that while this compound is an active inhibitor of tubulin polymerization, structural modifications can further enhance this activity.
Table 1: Effect of this compound Derivatives on Tubulin Polymerization
| Compound Type | Source Compound | Relative Potency in Tubulin Polymerization Inhibition | Reference |
|---|---|---|---|
| Colchicine Analogs (Glycinate Esters) | This compound | Potent | researchgate.net |
| Thiocolchicine Analogs (Glycinate Esters) | 2-Demethylthiocolchicine | More potent than colchicine analogs | researchgate.net |
The interaction between this compound and tubulin occurs at a specific location known as the colchicine-binding site, which is situated at the interface between the α- and β-tubulin subunits. mdpi.commdpi.com This site is largely buried within the β-tubulin subunit. mdpi.com The binding of colchicinoids to this site prevents the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules.
Studies using reactive analogs of demethylated colchicine have helped to map the specific residues involved in this interaction. Research on 2-chloroacetyl-2-demethylthiocolchicine (2CTC), a derivative of this compound, revealed that it covalently binds to cysteine residues on β-tubulin. nih.gov Specifically, 2CTC reacts predominantly with Cysteine-239 and to a lesser extent with Cysteine-354. nih.gov This provides strong evidence for the proximity of the C2 position of the colchicinoid A-ring to these residues within the binding pocket.
Molecular docking studies have further elucidated the binding characteristics. These computational models have been used to predict the binding energies and conformations of colchicine derivatives within the tubulin binding site. researchgate.netresearchgate.net Docking studies performed on various derivatives found that some showed stronger β-tubulin binding energies than colchicine itself. researchgate.net Energy minimization modeling has identified two potential binding orientations for colchicinoids, one entirely within β-tubulin and another at the interface between α- and β-tubulin. nih.gov The precise orientation and interaction depend on the specific substitutions on the colchicine scaffold.
Table 2: Key Interacting Residues for this compound Derivatives
| Derivative | Target Protein | Interacting Residues | Primary Interaction Site | Reference |
|---|---|---|---|---|
| 2-Chloroacetyl-2-demethylthiocolchicine (2CTC) | β-Tubulin | Cysteine-239 | Predominant | nih.gov |
| 2-Chloroacetyl-2-demethylthiocolchicine (2CTC) | β-Tubulin | Cysteine-354 | Secondary | nih.gov |
Modulation of Tubulin Polymerization Dynamics
Cellular Pathway Perturbations and Signaling Events
The disruption of microtubule dynamics by this compound triggers a cascade of downstream effects, impacting critical cellular pathways related to cell division and inflammation.
By inhibiting microtubule polymerization, this compound effectively halts the cell cycle. The proper formation and function of the mitotic spindle are prerequisites for cells to pass through the M phase (mitosis). The failure of the spindle to form due to tubulin disruption leads to a mitotic arrest, typically at the G2/M checkpoint. mdpi.comresearchgate.net This prevents cell proliferation and can ultimately lead to apoptosis (programmed cell death). researchgate.net Studies on colchicine have shown it causes G2/M phase arrest in various cancer cell lines. mdpi.com Cell cycle analysis of cancer cells treated with colchicine derivatives has confirmed that they can induce a block in the M-phase. researchgate.net This anti-mitotic activity is a central element of the compound's potential as an anti-cancer agent. researchgate.net
Beyond its anti-mitotic effects, this compound influences inflammatory pathways. A key mechanism shared with colchicine is the interference with the assembly of the NLRP3 inflammasome complex within immune cells like neutrophils and monocytes. drugbank.comfda.govtakeda.com The inflammasome is a multi-protein platform responsible for activating caspase-1, an enzyme that processes pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. drugbank.commdpi.com By disrupting the microtubule network that facilitates the assembly of inflammasome components, this compound can suppress the activation of IL-1β, a potent mediator of inflammation. drugbank.comfda.govtakeda.com
The anti-inflammatory properties of this compound also extend to the direct regulation of neutrophil behavior. Neutrophils play a central role in acute inflammation, and their migration to sites of injury is a microtubule-dependent process. By disrupting microtubule function, colchicine and its metabolites prevent the activation, degranulation, and migration of neutrophils. drugbank.comnih.gov
Furthermore, colchicine has been shown to inhibit the synthesis of leukotriene B4, a powerful chemotactic agent, and to down-regulate the expression of tumor necrosis factor-alpha (TNFα). tandfonline.com However, comparative studies have indicated that this compound may be less potent in this regard than its parent compound. In a study using a formaldehyde-induced inflammation model, colchicine showed significant anti-inflammatory effects, whereas this compound exhibited poor inhibitory activity at the same dose. tandfonline.comtandfonline.com This suggests that while the demethylated metabolite retains the same mechanisms of action, its efficacy in modulating neutrophil-mediated inflammation is considerably reduced compared to colchicine. tandfonline.com
Table 3: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
|---|---|---|---|
| Colchicine | 6 | 79.1 | tandfonline.com |
| This compound | 6 | 41.6 | tandfonline.com |
| 3-Demethylcolchicine | 6 | 40.4 | tandfonline.com |
| Phenylbutazone (Standard) | 100 | 30.9 | tandfonline.com |
Structure Activity Relationship Sar Elucidation of 2 Demethylcolchicine Analogs
Identification of Structural Determinants for Tubulin Binding Affinity
The binding of colchicinoids to tubulin is a key determinant of their antimitotic activity. mdpi.com The trimethoxyphenyl A-ring and the tropolone (B20159) C-ring of colchicine (B1669291) are crucial for its interaction with tubulin. mdpi.comsemanticscholar.org Specifically, the methoxy (B1213986) groups at positions C1, C2, and C10, along with the keto group at C9, are considered essential for this binding. mdpi.comsemanticscholar.org
Demethylation at the C-2 position of the A-ring to produce 2-demethylcolchicine (B602061) has been shown to affect its biological activity. While colchicine, 1-demethylcolchicine, and 3-demethylcolchicine exhibit marked anti-inflammatory effects, this compound is significantly less active in this regard, suggesting the importance of the methoxy group at C-2 for this particular activity. nih.gov Among the monophenolic analogs of colchicine, only 3-demethylcolchicine demonstrated a notable in vitro and in vivo effect. nih.gov
Studies on various colchicine derivatives have shown that while some modifications can reduce toxicity, they may also decrease tubulin binding affinity. semanticscholar.orgnih.gov For instance, the regioselective C-2-O-demethylation of colchicine, while aimed at improving water solubility, resulted in significantly lower cytotoxicity and tubulin inhibition. researchgate.net Conversely, significant inhibition of tubulin binding, even greater than that of colchicine itself, has been observed with 3-demethylcolchicine. researchgate.net The acetamido group at the C-7 position, while not essential for tubulin binding, is critical for recognition by P-glycoprotein (P-gp), a protein associated with multidrug resistance. clockss.org
The following table summarizes the relative tubulin binding affinities of selected colchicine analogs:
| Compound | Modification | Relative Tubulin Binding Affinity |
| Colchicine | - | High |
| This compound | Demethylation at C-2 | Reduced |
| 3-Demethylcolchicine | Demethylation at C-3 | High (greater than colchicine) researchgate.net |
| Isocolchicine | Rearrangement of C-ring | 500 times lower than colchicine semanticscholar.org |
Correlation of Molecular Modifications with Cellular Activity Profiles
Modifications to the colchicine structure have a direct impact on the cellular activity profiles of the resulting analogs, including their cytotoxicity and antiproliferative effects. nih.govresearchgate.net The synthesis of water-soluble derivatives from this compound and 2-demethylthiocolchicine (B14911) has yielded compounds with potent cytotoxic activity against various human tumor cell lines. researchgate.netresearchgate.net For example, glycinate (B8599266) esters of these compounds and their tartaric acid salts displayed IC50 values in the range of 0.02 to 0.88 µg/mL. researchgate.netresearchgate.net
The antiproliferative activity of these analogs has been evaluated in several cancer cell lines. For instance, some derivatives of this compound have been tested against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. acs.org The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, is a crucial parameter in evaluating the therapeutic potential of these compounds. nih.govacs.org Notably, 1-demethylthiocolchicine and its acylated analog have shown high SI values against MCF-7 and LoVo cell lines. semanticscholar.org
A study on N-substituted colchicine derivatives demonstrated that their biological activity was tested against three human cancer cell lines: A549, MCF-7, and LoVo, as well as a normal murine embryonic fibroblast cell line (BALB/3T3). acs.org The IC50 values, representing the concentration at which 50% of cell growth is inhibited, were determined for these compounds. acs.org
The table below presents the cytotoxic activity of selected this compound derivatives against different cancer cell lines.
| Derivative of this compound | Cancer Cell Line | Cytotoxic Activity (IC50) |
| Glycinate ester | Multiple human tumor cell lines | 0.02 - 0.88 µg/mL researchgate.netresearchgate.net |
| Glycinate ester tartaric acid salt | Multiple human tumor cell lines | 0.02 - 0.88 µg/mL researchgate.netresearchgate.net |
Impact of Substitutions on Pharmacological Selectivity and Potency
Substitutions on the colchicine scaffold, particularly at the A and C rings, can significantly influence the pharmacological selectivity and potency of the resulting analogs. clockss.org The goal of such modifications is often to enhance anticancer potency while reducing the inherent toxicity of the parent compound. researchgate.net
The synthesis of water-soluble derivatives from this compound has led to compounds with potent cytotoxic activity. researchgate.netresearchgate.net Thiocolchicine (B1684108) analogs, in general, have been found to be more potent than their colchicine counterparts in tubulin polymerization assays. researchgate.net For example, 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine and its tartaric acid salt are more potent in inhibiting tubulin polymerization than the corresponding analogs of (-)-colchicine. sci-hub.se
The introduction of different functional groups can modulate the biological activity. For instance, N-acylated analogs of colchicine and demecolcine (B1670233) have been identified as the most potent compounds in some studies, although potency often correlates with toxicity. nih.govresearchgate.net In contrast, some carbamate (B1207046) derivatives of deacetylcolchicine, while exhibiting strong tubulin binding, showed only weak activity in certain tumor models, indicating that factors other than tubulin binding are also important for biological effects. acs.org
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their pharmacological profile. acs.org For example, 4-bromothiocolchicine and 4-iodothiocolchicine have shown potency at nanomolar concentrations against several cancer cell lines with a higher relative affinity for tumor cells over normal cells. researchgate.net
The following table highlights the impact of specific substitutions on the potency of this compound analogs.
| Compound | Substitution | Effect on Potency |
| 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine | Glycinate ester at C-2 of thiocolchicine analog | More potent in tubulin polymerization assay than colchicine analog sci-hub.se |
| 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine tartaric acid salt | Tartaric acid salt of the glycinate ester | More potent in tubulin polymerization assay than colchicine analog sci-hub.se |
| 4-bromothiocolchicine | Bromine at C-4 of thiocolchicine | Potent at nanomolar concentrations against specific cancer cell lines researchgate.net |
| 4-iodothiocolchicine | Iodine at C-4 of thiocolchicine | Potent at nanomolar concentrations against specific cancer cell lines researchgate.net |
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of colchicine analogs, providing insights into their binding mechanisms and guiding the design of new, more effective compounds. nih.govnih.gov Techniques like molecular docking and pharmacophore modeling are used to predict the binding modes of these compounds within the colchicine binding site of tubulin and to identify key interactions. nih.govnih.gov
Molecular docking studies have been performed on various colchicine derivatives to understand their interactions with tubulin at the atomic level. researchgate.netplos.org These studies have revealed that the binding modes of some colchicine binding site inhibitors can differ from earlier docking models, emphasizing the value of crystal structure data in drug design. nih.gov For example, docking studies of N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) with different human tubulin isotypes (αβII, αβIII, and αβIV) have shown that changes in the amino acid residues at the binding pocket can significantly affect the binding affinity. plos.org These studies identified residues like Cys-239 and Lys-350 as potentially crucial for the binding of DAMA-colchicine. plos.org
Computational methods are also used to calculate the binding free energies of colchicine derivatives to different tubulin isotypes, which can help in predicting their relative potencies. nih.gov These in silico approaches allow for the rational design and filtering of synthetic options, saving time and resources in the lead optimization process. nih.gov The development of a structure-based pharmacophore based on the crystal structures of tubulin in complex with various inhibitors provides a framework for rationalizing the key interactions and designing new anticancer agents that target the colchicine binding site. nih.gov
Preclinical Pharmacological Investigations of 2 Demethylcolchicine
In Vitro Biological Activity Assessments
Cellular Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines
2-Demethylcolchicine (B602061), a derivative of colchicine (B1669291), has been the subject of in vitro studies to evaluate its potential as an anticancer agent. Research has demonstrated its cytotoxic and antiproliferative effects across various human cancer cell lines.
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound in several cancer cell lines. visikol.com For instance, water-soluble derivatives of this compound, such as glycinate (B8599266) esters and their tartaric acid salts, have shown potent cytotoxic activity against three different human tumor cell lines with IC50 values ranging from 0.02 to 0.88 µg/mL. researchgate.net Another derivative of this compound exhibited significant cytotoxicity in HCT-116 colon cancer cells with an IC50 of 0.04 µM. researchgate.net
Table 1: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|
| Glycinate esters and tartaric acid salts | Human tumor cell lines | 0.02 - 0.88 µg/mL researchgate.net |
| 4o derivative | HCT-116 (Colon) | 0.04 µM researchgate.net |
It is important to note that the parent compound, colchicine, and its other derivatives have also been extensively studied. For example, colchicine has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast), PC3 (prostate), and A549 (lung). jrespharm.com The antiproliferative activity of colchicine and its derivatives has been evaluated on human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. nih.gov Some novel double-modified colchicine derivatives have shown activity in the nanomolar range against several cancer cell lines. nih.gov
Enzyme Inhibitory Activities
Research indicates that this compound is a metabolite of colchicine, formed through the action of the cytochrome P450 enzyme system in the liver. nih.gov Specifically, CYP3A4 is the major isoform responsible for the demethylation of colchicine to both this compound (2DMC) and 3-demethylcolchicine (3DMC). nih.govnih.gov In vitro studies using human liver microsomes showed that after a 60-minute incubation, 5.5% of the initial colchicine was metabolized to 2DMC. nih.gov The formation of 2DMC was significantly inhibited by chemical inhibitors of CYP3A4, such as gestodene (B1671452) and troleandomycin, as well as by antibodies against CYP3A4. nih.gov
Extracts from Colchicum szovitsii subsp. szovitsii, which contain this compound, have demonstrated inhibitory effects against several enzymes, including tyrosinase, glucosidase, and acetylcholinesterase (AChE). semanticscholar.orgresearchgate.net Methanolic extracts, in particular, showed greater inhibitory activity compared to water extracts. semanticscholar.orgresearchgate.net
Immunomodulatory Effects
The immunomodulatory effects of colchicine and its derivatives are primarily linked to their ability to inhibit microtubule polymerization, which is crucial for various functions of immune cells. nih.gov While specific studies focusing solely on the immunomodulatory effects of this compound are limited, the broader class of colchicinoids is known to impact immune responses. For instance, colchicine can reduce the proliferation of lymphocytes. researchgate.net It also affects the function of neutrophils, key players in the inflammatory response, by inhibiting their adhesion to the endothelium. tandfonline.com Furthermore, colchicine has been shown to modulate the expression of E-selectin on endothelial cells, which is important for neutrophil recruitment. nih.gov Some colchicine derivatives have been found to inhibit T-cell proliferation with minimal cytotoxicity, suggesting that specific structural modifications can enhance immunomodulatory activity.
Mechanistic Studies in Experimental Animal Models
Inhibition of Fibrosis in Experimental Models
While direct studies on the inhibitory effects of this compound in animal models of fibrosis are not extensively detailed in the provided context, the parent compound, colchicine, is known to inhibit fibrosis in such models. researchgate.net Colchicine and its metabolite, colchiceine (B1669290), have been shown to have protective effects against liver injury and fibrosis in rats. medchemexpress.com This suggests a potential area for further investigation regarding the specific role of this compound in modulating fibrotic processes.
Studies on Inflammatory Processes
In experimental animal models, the anti-inflammatory properties of colchicinoids have been investigated. In a formaldehyde-induced inflammation model in rats, oral administration of this compound at a dose of 6 mg/kg body weight resulted in a 41.6% inhibition of inflammation. tandfonline.comresearchgate.nettandfonline.com This was considered a poor activity compared to colchicine, which showed 79.1% inhibition at the same dose. tandfonline.comresearchgate.nettandfonline.com The standard anti-inflammatory drug, phenylbutazone, at 100 mg/kg, showed 30.9% inhibition. tandfonline.comresearchgate.net
Table 2: Anti-inflammatory Activity in Formaldehyde-Induced Paw Edema in Rats
| Compound | Inhibition of Inflammation (%) |
|---|---|
| This compound (6 mg/kg) | 41.6 tandfonline.comresearchgate.nettandfonline.com |
| Colchicine (6 mg/kg) | 79.1 tandfonline.comresearchgate.nettandfonline.com |
| Phenylbutazone (100 mg/kg) | 30.9 tandfonline.comresearchgate.net |
The anti-inflammatory effects of colchicine are attributed to its ability to inhibit the function of pro-inflammatory cells like neutrophils and macrophages. researchgate.netresearchgate.net
Advanced Analytical Methodologies for 2 Demethylcolchicine Research
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for isolating and quantifying 2-Demethylcolchicine (B602061) from various sources, including plant extracts and biological samples. The choice of technique depends on the sample matrix, required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound. researchgate.netinnovareacademics.in These methods offer excellent resolution and sensitivity for separating colchicinoids. researchgate.net
UHPLC, in particular, provides faster analysis times and greater separation efficiency, making it ideal for complex samples. A method coupling microwave-assisted extraction (MAE) and microplate solid-phase extraction (MPSPE) with UHPLC has been developed for the determination of this compound in decomposed skeletal tissues. nih.govnih.gov This UHPLC method demonstrated linearity between 10 and 2,000 ng/mL with a limit of detection of 10 ng/mL for this compound. nih.gov In studies on rat remains, this technique successfully quantified this compound in vertebral bone, with concentrations ranging from 0.43 to 0.80 μg/g. nih.gov Analysis is often performed with photodiode array (PDA) detection, typically monitoring at a wavelength around 350 nm. nih.govlaurentian.ca
HPLC methods have been established for the simultaneous determination of multiple colchicine (B1669291) alkaloids, including this compound, in various parts of Colchicum species. researchgate.netjapsonline.com These methods typically utilize a C18-bonded silica (B1680970) column for separation. researchgate.net The development and validation of these methods are critical and often follow ICH guidelines to ensure linearity, precision, and accuracy. researchgate.net
| Technique | Sample Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| UHPLC-PDA | Postmortem rat bone | Not specified | LC/MS grade water, acetonitrile (B52724), and formic acid | Photodiode Array (PDA) at 350 nm | Linearity: 10-2,000 ng/mL; LOD: 10 ng/mL. Detected 0.43-0.80 µg/g in bone. | nih.govnih.govlaurentian.ca |
| HPLC | Colchicum plants | C18-bonded silica | Not specified | Not specified | Successfully assayed for nine alkaloids including this compound. | researchgate.net |
| HPLC | Gloriosa superba seeds | Not specified | Water and acetonitrile (gradient) | UV | Validated method for quantifying colchicine and its derivatives. | researchgate.net |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the identification of this compound in complex mixtures. sci-hub.se This technique is suitable for the analysis of volatile or derivatized compounds. GC-MS has been used to identify phenolic compounds and alkaloids in extracts from various Colchicum species. researchgate.net
In a comprehensive analysis of three Colchicum species, GC-MS was used to characterize the metabolome of different plant organs. mdpi.com Through this analysis, this compound was identified as a significant variable for distinguishing between these organs, demonstrating the utility of GC-MS in metabolomic studies of these plants. mdpi.com The technique has also been successfully applied in forensic toxicology to identify colchicine in biological specimens, a principle that extends to its metabolites. oup.com
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC, requiring lower volumes of samples and reagents. thieme-connect.comnih.gov CE is particularly advantageous for the analysis and enantiomeric separation of chiral compounds like this compound. researchgate.netmdpi.com The separation in CE is based on the differential migration of analytes in an electric field, which can be modified by adding chiral selectors to the background electrolyte for enantioseparation. nih.gov
While specific applications for the chiral separation of this compound are not extensively detailed, methods developed for colchicine are directly applicable. researchgate.netmdpi.com Nano-liquid chromatography, a related technique, has successfully separated colchicine enantiomers using a chiral stationary phase. mdpi.com For CE, chiral selectors such as cyclodextrins are added to the buffer to form transient diastereomeric complexes with the enantiomers, allowing for their separation. researchgate.netnih.gov This approach, known as chiral capillary electrokinetic chromatography, is a powerful tool for assessing the enantiomeric purity of chiral drugs. nih.govumt.edu
Gas Chromatography (GC)
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) experiments are used to determine the precise connectivity of atoms within the molecule.
In several studies, the chemical structures of tropolone (B20159) alkaloids isolated from plants like Colchicum kurdicum and Gloriosa superba were identified using ¹H and ¹³C NMR spectroscopy. nih.govdaneshyari.com The isolation of this compound from Sandersonia aurantiaca was also confirmed through NMR analysis. clockss.org By comparing the NMR spectra of this compound with that of colchicine, researchers can confirm the absence of a methoxy (B1213986) group signal at the C-2 position and the appearance of a hydroxyl group, confirming the demethylation site.
| Source Organism | Isolated Compounds | NMR Techniques Used | Purpose | Reference |
|---|---|---|---|---|
| Colchicum kurdicum | This compound, Colchicoside, Colchicine, etc. | ¹H NMR, ¹³C NMR | Chemical structure identification. | nih.gov |
| Gloriosa superba | This compound, Colchicoside, Colchicine | ¹H and ¹³C NMR | Structure elucidation. | daneshyari.com |
| Sandersonia aurantiaca | This compound, Colchicine, Demecolcine (B1670233), etc. | Not specified | Isolation and identification. | clockss.org |
Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive and selective technique for the detection and quantification of this compound. alentris.org MS analysis provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound (C₂₁H₂₃NO₆; molecular weight: 385.41 g/mol ). clinisciences.comnih.gov
LC-MS analysis of Colchicum species has tentatively identified 2-Demethyl-(-)-colchicine by its [M+H]⁺ ion at m/z 416 (Note: this appears to be an adduct, the correct protonated mass is ~386.16). znaturforsch.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition with high confidence. uantwerpen.be
Tandem Mass Spectrometry (MS/MS) is used for structural confirmation and highly selective quantification. In MS/MS, the parent ion of this compound is isolated and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, enabling its unambiguous identification even at trace levels in complex matrices like postmortem body fluids. alentris.org The characteristic fragment ions can be used in Selected Reaction Monitoring (SRM) methods for highly sensitive and specific quantification. researchgate.net
| Property | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₃NO₆ | - | clinisciences.comnih.gov |
| Molecular Weight | 385.41 g/mol | - | clinisciences.comlookchem.com |
| Monoisotopic Mass | 385.15253 Da | Computed | nih.gov |
| Predicted [M+H]⁺ | 386.15981 | Predicted CCSbase | uni.lu |
| Observed [M+H]⁺ | 386.1599 | LC-HRMS | uantwerpen.be |
UV/Visible Photodiode Array Detection
UV/Visible Photodiode Array (PDA) detection is a powerful analytical tool used in conjunction with liquid chromatography (LC) for the identification and quantification of compounds like this compound. This technique provides spectral information across a range of wavelengths simultaneously, which serves as a characteristic fingerprint for compound identification.
In the analysis of colchicinoid alkaloids, LC-UV/Vis PDA is instrumental. For instance, the UV/Vis PDA spectrum of a compound closely related to colchicine, (-)-demecolcine, displays two absorption maxima at 245 nm and 354 nm, indicating structural similarities to colchicine. znaturforsch.comresearchgate.net This ability to acquire a full UV/Vis spectrum for each peak in a chromatogram allows for the grouping of compounds into different structural classes typical of colchicine analogues. znaturforsch.com The detector's ability to monitor multiple wavelengths at once enhances sensitivity and selectivity. shimadzu.beshimadzu.co.krwaters.com
Modern PDA detectors offer high sensitivity, with noise levels as low as ≤ 4.5 x 10-6 AU, and a wide linear range (up to 2.5 AU), which is crucial for quantifying trace impurities in highly concentrated samples. shimadzu.be Temperature control of the optical system and flow cell minimizes baseline noise and drift, ensuring the stability and reliability of the analysis. shimadzu.beshimadzu.co.kr
The following table summarizes the typical UV absorption maxima for colchicine and a related analogue, which are indicative of the spectral characteristics that would be observed for this compound.
| Compound | UV Absorption Maxima (nm) |
| (-)-Demecolcine | 245, 354 znaturforsch.comresearchgate.net |
| Colchicine | ~245, ~350 (Inferred from structural similarity) |
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The accurate analysis of this compound from complex biological matrices, such as plasma or plant tissues, necessitates efficient extraction and sample preparation to remove interfering substances. thermofisher.com Several techniques have been developed and optimized for the extraction of colchicinoids, which are applicable to this compound.
Liquid-Liquid Extraction (LLE) is a conventional method used to separate analytes from a liquid mixture based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org For the analysis of colchicine in human plasma, a liquid-liquid extraction method using a mixture of n-hexane, dichloromethane, and isopropyl alcohol (60:30:10, v/v/v) has been successfully employed. ijcpa.in This technique, while effective, can be time-consuming. orientjchem.org
Solid-Phase Extraction (SPE) is another widely used technique that offers advantages over LLE, including reduced solvent consumption and potential for automation. orientjchem.org For the purification of colchicinoids, C18 columns are often used in SPE.
Supercritical Fluid Extraction (SFE) has emerged as a superior alternative to traditional solvent extraction methods. nih.gov SFE, particularly with carbon dioxide (CO2) as the solvent, is advantageous because the final extract is free from residual organic solvents. nih.gov The addition of a co-solvent, such as methanol (B129727), can enhance the extraction efficiency. nih.govcolab.ws For instance, SFE of Gloriosa superba seeds using CO2 with 3% water as a co-solvent at 400 bar and 60°C yielded a high recovery of colchicine. nih.gov
Protein Precipitation is a common and straightforward method for sample preparation of biological fluids like plasma. thermofisher.com It involves adding an organic solvent, such as cold acetonitrile, to the sample to precipitate proteins, which can then be removed by centrifugation. thermofisher.com This method is effective in reducing matrix interference.
The table below outlines various extraction methods applicable to the analysis of colchicinoids, including this compound, from different matrices.
| Extraction Technique | Matrix | Solvents/Conditions | Key Findings | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | n-Hexane: Dichloromethane: Isopropyl Alcohol (60:30:10, v/v/v) | Effective for extraction of colchicine. | ijcpa.in |
| Solid-Phase Extraction (SPE) | General | C18 Columns | Used for product isolation and purification. | |
| Supercritical Fluid Extraction (SFE) | Gloriosa superba Seeds | Liquid CO2 with 3% water co-solvent, 400 bar, 60°C | Achieved an optimum yield of 93.6% (w/w) of colchicine. | nih.gov |
| Supercritical Fluid Extraction (SFE) | Colchicum speciosum Seeds | CO2 with methanol modifier (0.5 mL/min) | Highly effective for selective extraction of colchicine. | colab.ws |
| Protein Precipitation | Biological Matrices | Cold acetonitrile (1:2 v/v) | Reduces matrix interference. | |
| Solvent Extraction | Gloriosa superba Plant Material | Petroleum ether and dichloromethane | Found to be an efficient and reliable method for colchicine extraction. | ijpsonline.com |
Emerging Research Directions and Future Avenues in 2 Demethylcolchicine Studies
Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of colchicine (B1669291) and its derivatives, including 2-demethylcolchicine (B602061), is a complex process that is not yet fully understood. While the general pathway is known to originate from the amino acids phenylalanine and tyrosine, leading to the formation of the precursor autumnaline, the specific enzymes and intermediate steps involved in the formation of this compound remain an active area of research.
Recent studies have begun to shed light on this intricate pathway. For instance, research has identified that the conversion of colchicine to its demethylated forms, such as this compound and 3-demethylcolchicine, is mediated by cytochrome P450 enzymes in both plants and microorganisms. researchgate.netnih.gov Specifically, the CYP3A4 enzyme, present in the human liver and shared in similarity with enzymes in bacteria like Bacillus megaterium, is known to be involved in the oxidative demethylation of colchicine. researchgate.netnih.gov
However, many of the enzymes responsible for the complete biosynthetic sequence from precursors to the final product are yet to be characterized. Future research will likely focus on identifying and characterizing these uncharacterized enzymes and further elucidating the complete biosynthetic pathway. This knowledge is crucial for developing biotechnological production methods for this compound, which could offer a more sustainable and efficient alternative to extraction from plant sources.
Development of Next-Generation Synthetic Strategies for Derivatization
The chemical structure of this compound offers multiple sites for modification, making it an attractive scaffold for the development of new derivatives with improved therapeutic properties. Researchers are actively exploring next-generation synthetic strategies to create novel analogues with enhanced potency, reduced toxicity, and improved water solubility.
Improved methods for the preparation of this compound itself have been developed, often involving the use of strong acids like concentrated sulfuric acid. nih.govacs.org These advancements provide a more efficient starting point for further derivatization.
Current synthetic efforts are focused on several key areas:
Modifications at the C-2 position: The hydroxyl group at the C-2 position is a prime target for derivatization. For example, water-soluble glycinate (B8599266) esters of this compound have been synthesized and have demonstrated potent cytotoxic activity against various tumor cell lines. researchgate.net
Modifications at other positions: While the C-2 position is a key focus, other parts of the molecule, such as the A and C rings, are also being explored for modification to create derivatives with altered biological activities. sci-hub.se
One-pot synthesis: The development of one-pot synthesis methods allows for the efficient creation of N-heteroarene quaternary salts from tropolone (B20159) alkaloids like this compound under mild reaction conditions. acs.org
These synthetic advancements are crucial for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies, which can help in identifying compounds with optimal therapeutic profiles. sci-hub.se
In-depth Mechanistic Studies at the Sub-Cellular and Molecular Levels
While it is known that this compound, like its parent compound colchicine, interacts with tubulin and disrupts microtubule polymerization, the precise molecular and sub-cellular mechanisms of its action are still being investigated. researchgate.net A deeper understanding of these mechanisms is essential for optimizing its therapeutic use and identifying new applications.
Key areas of focus for future mechanistic studies include:
Tubulin binding: Although it is established that colchicine and its derivatives bind to tubulin, the specifics of the interaction of this compound with tubulin, including the binding kinetics and conformational changes induced, require further detailed investigation. nih.govresearchgate.net
Downstream signaling pathways: The disruption of microtubules by this compound triggers a cascade of downstream cellular events. Research is needed to fully map these signaling pathways, including their effects on cell cycle progression, apoptosis, and inflammation.
Differential effects in various cell types: The effects of this compound may vary between different cell types. Understanding these differences at a molecular level will be crucial for targeted therapies.
Advanced techniques such as high-resolution microscopy, crystallography, and computational modeling will be instrumental in these in-depth mechanistic studies.
Integration of Omics Technologies for Comprehensive Biological Understanding
The advent of "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers an unprecedented opportunity to gain a comprehensive understanding of the biological effects of this compound. mdpi.comuninet.eduhumanspecificresearch.org These approaches allow for the large-scale analysis of genes, proteins, RNA transcripts, and metabolites, providing a holistic view of the cellular response to the compound. umd.edufiu.edu
Potential applications of omics technologies in this compound research include:
Identifying novel drug targets: By analyzing global changes in gene and protein expression, researchers can identify new molecular targets of this compound. humanspecificresearch.org
Discovering biomarkers: Omics data can help in the discovery of biomarkers to predict patient response to this compound therapy and to monitor its efficacy and potential toxicity. uninet.edu
Elucidating mechanisms of action and resistance: Transcriptomic and proteomic profiling can provide insights into the complex molecular networks affected by this compound and help to understand the mechanisms by which cells may develop resistance.
Personalized medicine: Integrating omics data with clinical information could pave the way for personalized medicine approaches, where treatment with this compound is tailored to the individual patient's molecular profile. humanspecificresearch.org
The integration of multi-omics data will be a powerful tool to unravel the complex biology of this compound and to accelerate its translation into clinical practice. mdpi.com
Exploration of Novel Therapeutic Applications Beyond Established Areas
While colchicine and its derivatives have well-established uses in the treatment of conditions like gout and Familial Mediterranean Fever, emerging research suggests that this compound may have therapeutic potential in a broader range of diseases. drugbank.comnih.gov
Some of the promising new therapeutic areas for this compound include:
Cancer: Due to its anti-mitotic properties, this compound and its derivatives are being investigated as potential anticancer agents. sci-hub.sebiorxiv.orgnih.gov Studies have shown that some derivatives exhibit potent cytotoxic activity against various cancer cell lines. researchgate.net
Inflammatory and Fibrotic Diseases: The anti-inflammatory properties of colchicine analogues suggest their potential use in a variety of inflammatory and fibrotic conditions. drugbank.comresearchgate.net For example, 2,3-didemethylcolchicine has shown potent anti-inflammatory properties with relatively low toxicity in animal models. google.com
Cardiovascular Diseases: Recent studies have indicated a potential role for colchicine in reducing the risk of major cardiovascular events, opening up a new avenue for the therapeutic application of its derivatives. drugbank.com
Other Conditions: The unique biological activities of this compound may also be relevant for other diseases. For instance, some colchicine derivatives have shown activity against Leishmania major.
Further preclinical and clinical studies are needed to fully explore the therapeutic potential of this compound and its derivatives in these and other novel applications.
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of 2-Demethylcolchicine (2DM) in experimental samples?
To validate 2DM, use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, provide full spectral data and cross-reference with literature for known derivatives .
Q. What is the role of CYP3A4 in the metabolism of this compound?
CYP3A4 is the primary cytochrome P450 isoform responsible for the demethylation of colchicine to form 2DM. This metabolic pathway highlights the enzyme's significance in pharmacokinetic studies, particularly in drug interaction research .
Q. How should researchers document experimental procedures to ensure reproducibility in 2DM synthesis?
Include detailed protocols for reaction conditions (e.g., temperature, solvent systems), purification methods (e.g., column chromatography), and characterization data. Specify reagent sources (manufacturer, purity) and instrument parameters (e.g., HPLC gradients) .
Advanced Research Questions
Q. How to design an in vitro study to assess 2DM's effect on cytochrome P450 (CYP) isoforms?
Use primary human hepatocytes treated with 2DM and measure CYP protein levels via Western blotting. Pair this with activity assays using isoform-specific substrates (e.g., midazolam for CYP3A4). Include controls for enzyme induction/inhibition and validate results with kinetic analyses (e.g., IC₅₀) .
Q. What strategies can resolve discrepancies in reported metabolic pathways of 2DM across experimental models?
Conduct comparative studies using in vitro (microsomal assays) and in vivo (rodent models) systems. Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions. Cross-validate findings with LC-MS/MS quantification of metabolites .
Q. How to optimize the synthesis of 2DM for high yield and scalability?
Modify demethylation conditions (e.g., using boron tribromide or enzymatic methods) and optimize purification steps. Monitor reaction progress with thin-layer chromatography (TLC) and employ recrystallization for enhanced purity. Reference established protocols from Rosner et al. (1981) for structural guidance .
Q. What statistical methods are appropriate for analyzing dose-response relationships in 2DM enzyme inhibition studies?
Apply nonlinear regression models to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-dependent inhibition, employ mixed-effects models to account for variability .
Q. How can molecular docking predict 2DM's binding affinity with tubulin isoforms?
Use crystal structures of tubulin (e.g., PDB ID 1SA0) for docking simulations. Apply force fields (e.g., AMBER) to evaluate binding energies and identify critical interactions (e.g., hydrogen bonding with β-tubulin). Validate predictions with in vitro tubulin polymerization assays .
Q. What ethical considerations apply when sourcing human hepatocytes for 2DM metabolism studies?
Obtain hepatocytes from IRB-approved biorepositories with informed consent. Adhere to Declaration of Helsinki principles for human-derived materials. Document ethical approvals and donor demographics (e.g., age, health status) in supplementary materials .
Q. How to address research gaps in 2DM's pharmacological interactions with other CYP substrates?
Prioritize high-throughput screening of 2DM against CYP panels (e.g., CYP1A2, CYP2D6). Use fluorescent probes or LC-MS-based assays to quantify metabolic interference. Cross-reference results with clinical pharmacokinetic data from colchicine studies .
Methodological Best Practices
- Data Presentation : Avoid overcrowding figures with chemical structures; limit tables to essential kinetic parameters (e.g., , ) .
- Literature Review : Use PubMed and SciFinder to identify gaps, focusing on original studies (e.g., Rosner et al. 1981) rather than reviews .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Acknowledge collaborators in a dedicated section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
